molecular formula C17H12BrNO3S B305800 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Cat. No. B305800
M. Wt: 390.3 g/mol
InChI Key: MVTVLKABRWAAAN-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields of research. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development and other scientific applications.

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it works by inhibiting the growth of cancer cells, suppressing inflammation, and inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress inflammation, and inhibit the growth of bacteria and fungi. Additionally, it has been shown to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its wide range of biological activities. This makes it a useful compound for testing in various assays. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are many potential future directions for research involving 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its mechanism of action to better understand how it works. Additionally, it may be useful to explore its potential applications in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. Further research could also explore its potential as an antioxidant and its ability to protect against oxidative stress.

Synthesis Methods

The synthesis of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be achieved through a multistep process, involving the reaction of 3-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to form the final compound.

Scientific Research Applications

The potential applications of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in scientific research are vast. One of the most promising applications is in the field of drug development. This compound exhibits potent antimicrobial, anticancer, and anti-inflammatory activity, making it a potential candidate for the development of new drugs.

properties

Product Name

3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H12BrNO3S

Molecular Weight

390.3 g/mol

IUPAC Name

(5E)-3-[(3-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H12BrNO3S/c18-13-5-1-4-12(7-13)10-19-16(21)15(23-17(19)22)9-11-3-2-6-14(20)8-11/h1-9,20H,10H2/b15-9+

InChI Key

MVTVLKABRWAAAN-OQLLNIDSSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O

SMILES

C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.